

Elucidation of the (2R,4S)-Hydroxy Itraconazoled5 Structure: A Technical Guide

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d5

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This technical guide provides an in-depth overview of the structure elucidation of **(2R,4S)-Hydroxy Itraconazole-d5**, a deuterated active metabolite of the antifungal agent Itraconazole. This document details the analytical methodologies, quantitative data, and relevant biological pathways associated with this compound, which is crucial as an internal standard in pharmacokinetic and metabolic studies.

Chemical Identity and Physicochemical Properties

(2R,4S)-Hydroxy Itraconazole-d5 is a stable isotope-labeled version of (2R,4S)-Hydroxy Itraconazole. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the non-labeled metabolite in biological matrices.[1]



Property	Value	Reference
Chemical Name	4-[4-[4-[4-[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[1,2,3,3,3-pentadeuterio-2-hydroxy-1-(trideuteriomethyl)propyl]-1,2,4-triazol-3-one	MedChemExpress
Molecular Formula	C35H33D5Cl2N8O5	[1]
Molecular Weight	726.66 g/mol	[1]
CAS Number	1217524-77-0	[1]
Appearance	White to off-white solid [1]	
Purity	Typically ≥99% deuterated forms	[2]

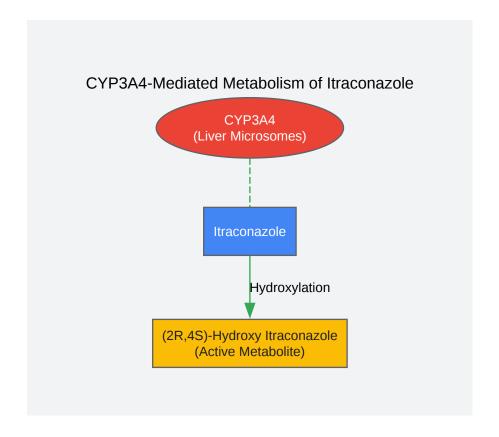
Role in Drug Metabolism and Pharmacokinetics

Itraconazole is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] The major active metabolite formed is hydroxy itraconazole (OH-ITZ), which also possesses antifungal activity.[3] The stereochemistry of the parent itraconazole molecule influences its metabolism, with only two of the four cis-stereoisomers, (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ, being significantly metabolized to hydroxy itraconazole.[4] Given its importance in understanding the overall efficacy and potential drug-drug interactions of itraconazole, accurate quantification of hydroxy itraconazole is critical. (2R,4S)-Hydroxy Itraconazole-d5 serves as an essential tool for these analytical determinations.

Metabolic Pathway of Itraconazole via CYP3A4

The following diagram illustrates the primary metabolic conversion of Itraconazole to Hydroxy Itraconazole, catalyzed by CYP3A4.





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Caption: CYP3A4 metabolism of Itraconazole to its active hydroxy metabolite.

Structural Elucidation Methodologies

The definitive structure of **(2R,4S)-Hydroxy Itraconazole-d5**, including the precise location of the deuterium atoms and the stereochemical configuration, is confirmed through a combination of synthetic chemistry and advanced analytical techniques.

Synthesis

While the specific, detailed synthesis protocol for the d5 isotopologue is often proprietary, the general approach involves the synthesis of the non-labeled (2R,4S)-Hydroxy Itraconazole followed by or concurrently with the introduction of deuterium atoms. A convergent total synthesis for enantiomerically pure (2R,4S,2'S,3'R)-hydroxyitraconazole has been described, which involves the preparation of key chiral units for the dioxolane and triazolone moieties.[5] Deuterium labeling is typically achieved by using deuterated starting materials or reagents during the synthesis of the sec-butyl side chain.



Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the structural confirmation of isotopically labeled compounds. For **(2R,4S)-Hydroxy Itraconazole-d5**, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the separation and detection of itraconazole and its metabolites.

- Chromatography: Reverse-phase chromatography is typically used.
 - Column: A C18 column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 μm) is commonly employed.[6]
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is often used.[6]
 - Flow Rate: A typical flow rate is around 0.5 mL/min.[6]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used.
 - Ionization Source Parameters: Capillary voltage, desolvation temperature, and gas flows are optimized for maximum signal intensity.[7]
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Quantitative Data: MRM Transitions

The following table summarizes typical MRM transitions used for the analysis of hydroxy itraconazole and related deuterated internal standards. The exact m/z values may vary slightly depending on the instrument and conditions.



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Hydroxy Itraconazole	721.2	408.3	[8]
(2R,4S)-Hydroxy Itraconazole-d5	~726.2	~413.3	Inferred
Itraconazole	705.3	392.3	[8]
Itraconazole-d5	710.7	-	[2]

Note: The m/z values for the d5 compound are inferred based on the addition of 5 daltons to the unlabeled molecule and its fragment. The exact fragmentation pattern would need to be confirmed experimentally.

The fragmentation of the sec-butyl side chain is a key diagnostic feature. The loss of the deuterated side chain in the MS/MS spectrum of **(2R,4S)-Hydroxy Itraconazole-d5** would confirm the location of the deuterium labels on this part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the exact position of atoms within a molecule, including the location of isotopic labels.

Experimental Protocol: NMR Analysis

- Sample Preparation: A sufficient quantity of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
 ¹H and ¹³C NMR spectra.
- Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

While specific ¹H and ¹³C NMR spectra for **(2R,4S)-Hydroxy Itraconazole-d5** are not readily available in the public domain, the elucidation process would involve a comparative analysis with the spectra of the non-labeled compound.



Expected Spectral Features:

- ¹H NMR: The signals corresponding to the protons on the sec-butyl side chain in the spectrum of the non-labeled hydroxy itraconazole would be absent or significantly reduced in intensity in the spectrum of the d5 analogue. The remaining signals in the spectrum would be used to confirm the rest of the molecular structure.
- 13C NMR: The carbon signals of the deuterated sec-butyl group would show characteristic splitting patterns due to coupling with deuterium (a triplet for a CD group and a quintet for a CD₂ group, for example), and their chemical shifts might be slightly altered.
- ²H NMR: A deuterium NMR spectrum would show signals corresponding to the chemical shifts of the deuterium atoms, providing direct evidence of their location.

A study on the protonation sites of itraconazole using ¹H and ¹³C NMR has been published, providing a basis for the spectral interpretation of the core structure.[9]

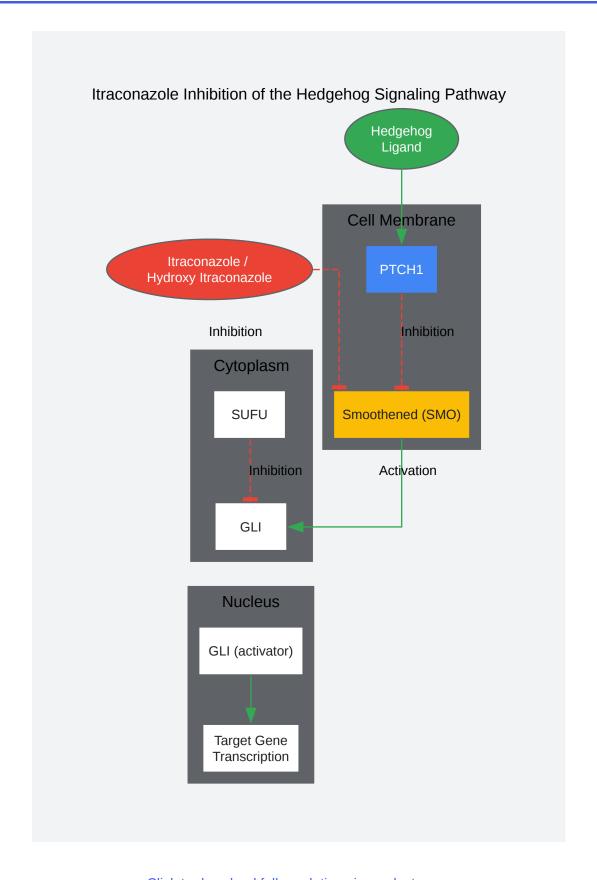
Biological Context: Inhibition of the Hedgehog Signaling Pathway

Itraconazole has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.[10] This activity is distinct from its antifungal mechanism of action. Itraconazole and its hydroxy metabolite act on the Smoothened (SMO) protein, a key component of the Hh pathway.

Hedgehog Signaling Pathway and Itraconazole's Point of Intervention

The diagram below outlines the canonical Hedgehog signaling pathway and indicates the inhibitory action of Itraconazole.





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Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).



Conclusion

The structure of **(2R,4S)-Hydroxy Itraconazole-d5** is elucidated and confirmed through a combination of chemical synthesis and rigorous analytical methodologies, primarily mass spectrometry and NMR spectroscopy. Its role as a stable isotope-labeled internal standard is indispensable for the accurate quantification of the active metabolite of itraconazole in complex biological samples. Understanding its structure and the analytical methods for its characterization is vital for researchers in drug development, clinical pharmacology, and toxicology. Furthermore, the inhibitory effect of the parent compound and its hydroxy metabolite on the Hedgehog signaling pathway highlights an important area of ongoing research into the repositioning of this antifungal agent for cancer therapy.

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